molecular formula C16H15N3O2S B2780542 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797746-12-3

2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2780542
CAS No.: 1797746-12-3
M. Wt: 313.38
InChI Key: IIZVXZAIGAAEOU-UHFFFAOYSA-N
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Description

2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a thiophene ring, a piperidine ring, and a nicotinonitrile moiety

Properties

IUPAC Name

2-[1-(thiophene-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c17-10-12-2-1-6-18-15(12)21-14-3-7-19(8-4-14)16(20)13-5-9-22-11-13/h1-2,5-6,9,11,14H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZVXZAIGAAEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the thiophene-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(thiophene-3-carbonyl)piperidine. This intermediate is further reacted with 2-chloronicotinonitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Formation of the Ether Linkage

The ether bond between the piperidine and nicotinonitrile moieties is formed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. For SNAr, a nitro- or halogen-substituted pyridine derivative reacts with the piperidine alcohol under basic conditions (e.g., K₂CO₃ in DMF) .

Key Reaction:

2-Chloronicotinonitrile+1-(Thiophene-3-carbonyl)piperidin-4-olK2CO3,DMFTarget Compound\text{2-Chloronicotinonitrile} + \text{1-(Thiophene-3-carbonyl)piperidin-4-ol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Target Compound}

Data:

StepReagents/ConditionsYieldReference
SNArK₂CO₃, DMF, 80°C, 12 h70–85%

Functionalization of the Cyano Group

The nitrile group on the pyridine ring undergoes hydrolysis under acidic or basic conditions to form amides or carboxylic acids. For example:

  • Acidic Hydrolysis: Concentrated HCl at reflux converts the nitrile to a carboxylic acid.

  • Basic Hydrolysis: LiOH in methanol-water yields the primary amide .

Key Reaction (Basic Hydrolysis):

NitrileLiOH, MeOH/H2OCarboxamide\text{Nitrile} \xrightarrow{\text{LiOH, MeOH/H}_2\text{O}} \text{Carboxamide}

Data:

ConditionProductYieldReference
LiOH (3 eq.), MeOH, RT, 12 hCarboxamide70%

Hydrogenation of Allyl/Propargyl Substituents

If intermediates contain unsaturated bonds (e.g., allyl groups), catalytic hydrogenation with Pd/C under H₂ removes these groups. This step is critical for reducing steric hindrance in subsequent reactions .

Key Reaction:

Allyl-substituted intermediate10% Pd/C, H2Saturated analog\text{Allyl-substituted intermediate} \xrightarrow{\text{10\% Pd/C, H}_2} \text{Saturated analog}

Data:

CatalystPressureYieldReference
10% Pd/CH₂ (1 atm)94%

Amide Coupling Reactions

The thiophene carbonyl group participates in amide bond formation with amines using coupling agents like HATU or EDC/HOBt. This is often employed to diversify the compound’s structure for biological testing .

Key Reaction:

Thiophene-3-carbonyl chloride+AmineHATU, DIPEAAmide derivative\text{Thiophene-3-carbonyl chloride} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Amide derivative}

Data:

Coupling AgentBaseSolventYieldReference
HATUDIPEADCM85–92%

Resistance to Electrophilic Substitution

The electron-withdrawing cyano and carbonyl groups deactivate the pyridine and thiophene rings, making electrophilic substitution (e.g., nitration, sulfonation) less favorable without directing groups .

Scientific Research Applications

Pharmaceutical Applications

  • Biological Activity : Compounds with piperidine and thiophene rings often exhibit biological activity, including potential antiviral, antibacterial, or anticancer properties. The nicotinonitrile moiety could enhance these properties due to its electron-withdrawing nature.
  • Drug Design : In drug design, such compounds might serve as scaffolds for developing new drugs targeting specific biological pathways. The presence of a thiophene ring, known for its stability and ability to participate in π-π interactions, could be beneficial in binding to biological targets.

Materials Science Applications

  • Organic Electronics : Thiophene derivatives are commonly used in organic electronics due to their conductivity and stability. Incorporating these into larger molecules like 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile could lead to novel materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
  • Polymer Synthesis : The compound could serve as a monomer or building block for polymers with unique optical or electrical properties.

Organic Synthesis Applications

  • Catalysis : Piperidine derivatives are sometimes used as catalysts or ligands in organic synthesis. The thiophene and nicotinonitrile components might enhance the catalytic activity or selectivity of such compounds.
  • Synthetic Intermediates : The compound could be used as an intermediate in the synthesis of more complex molecules, leveraging its functional groups for further transformations.

Case Studies and Data Tables

Compound Type Application Key Features
Thiophene DerivativesOrganic ElectronicsConductivity, Stability
Piperidine DerivativesPharmaceutical AgentsBiological Activity, Drug Design
Nicotinonitrile DerivativesOrganic SynthesisElectron-withdrawing Properties

Research Findings and Insights

While direct research findings on 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile are scarce, insights from related compounds suggest potential in various fields:

  • Pharmacological Potential : Compounds with similar structures have shown promise in drug development due to their ability to interact with biological targets.
  • Materials Science : The incorporation of thiophene rings into organic materials enhances their electronic properties, making them suitable for applications in OLEDs and OPVs.
  • Synthetic Utility : The compound's functional groups offer opportunities for further chemical transformations, making it a useful intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide.

    Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine.

    Nicotinonitrile derivatives: Compounds like 2-chloronicotinonitrile and 2-aminonicotinonitrile.

Uniqueness

2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its structural features, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, based on diverse research findings.

Chemical Structure

The chemical structure of 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can be described as follows:

  • Core Structure : The compound features a piperidine ring substituted with a thiophene-3-carbonyl group and a nicotinonitrile moiety.
  • Functional Groups : The presence of the nitrile and ether functional groups contributes to the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds containing piperidine and thiophene structures exhibit significant antimicrobial properties. For instance, compounds synthesized via multicomponent reactions have shown promising antibacterial activity against various strains:

CompoundTarget BacteriaZone of Inhibition (mm)
Example AEscherichia coli22
Example BStaphylococcus aureus20
Example CPseudomonas aeruginosa21

These findings suggest that modifications to the piperidine structure can enhance antibacterial efficacy compared to standard antibiotics such as ampicillin and gentamicin .

Anti-inflammatory Activity

Compounds similar to 2-((1-(Thiophene-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile have been evaluated for their anti-inflammatory properties. In studies comparing various synthesized compounds, some have demonstrated greater anti-inflammatory effects than curcumin, a well-known anti-inflammatory agent. The mechanism of action typically involves the inhibition of pro-inflammatory cytokines and enzymes .

Anticancer Activity

The anticancer potential of piperidine derivatives has been explored extensively. For example, certain analogs have shown cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:

CompoundCell LineIC50 (µM)
Compound DA549 (Lung Cancer)10.4
Compound EHeLa (Cervical Cancer)7.5
Compound FMCF-7 (Breast Cancer)>200

These results indicate that structural modifications can significantly influence the cytotoxicity of piperidine-based compounds against cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of piperidine derivatives showed that those with thiophene substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 72.8 to 150 μg/mL, indicating moderate antibacterial activity .
  • Anticancer Mechanism : In vitro studies demonstrated that specific derivatives induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for their anticancer effects .

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